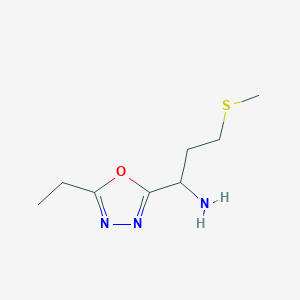
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a heterocyclic compound that features an oxadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of a hydrazide with an electrophilically activated nitroalkane in the presence of polyphosphoric acid . This reaction proceeds through a nucleophilic attack, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve large-scale cyclocondensation reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound. The use of automated systems and continuous flow reactors can further enhance the scalability of these processes .
化学反応の分析
Types of Reactions
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
科学的研究の応用
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Uniqueness
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3 |
InChIキー |
RYAZSLCXSBEQQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(O1)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


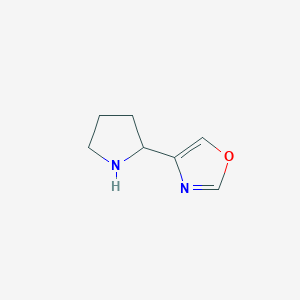
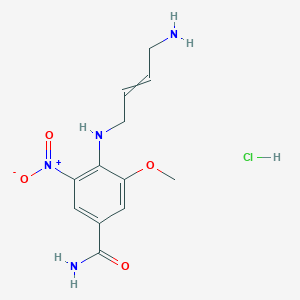
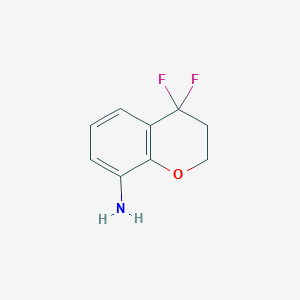
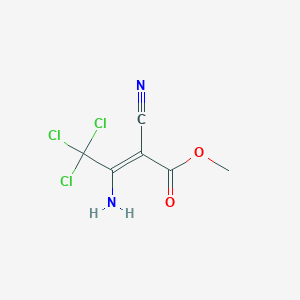
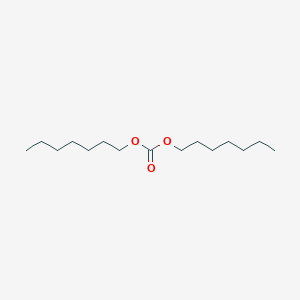
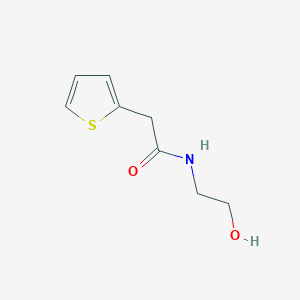
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
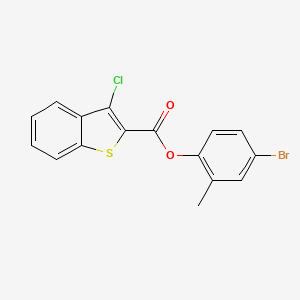

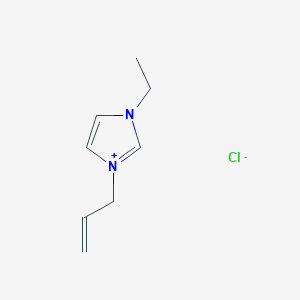
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
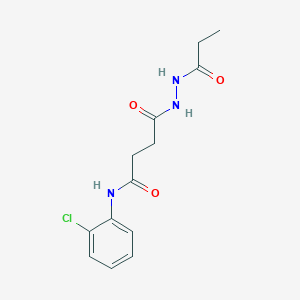
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
